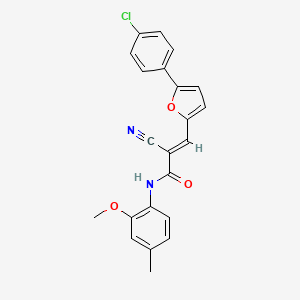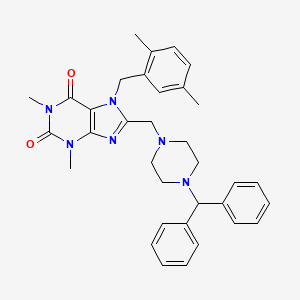![molecular formula C15H16FN3O4S B2974947 5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole CAS No. 2097932-57-3](/img/structure/B2974947.png)
5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H16FN3O4S and its molecular weight is 353.37. The purity is usually 95%.
BenchChem offers high-quality 5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Compounds containing the 1,3,4-oxadiazole moiety have been studied for their corrosion inhibition properties. For instance, derivatives of 1,3,4-oxadiazole have been assessed for their ability to inhibit corrosion in mild steel in sulfuric acid environments. These studies utilize gravimetric, electrochemical, SEM, and computational methods to explore the efficiency of these compounds as corrosion inhibitors, suggesting potential industrial applications in protecting metals against corrosion (P. Ammal, M. Prajila, A. Joseph, 2018).
Antimicrobial and Antitubercular Agents
Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. Molecular docking studies have been employed to understand the mode of action of these synthesized compounds, indicating their potential as therapeutic agents (Ramesh M. Shingare, Yogesh S. Patil, J. Sangshetti, et al., 2022).
Biological Evaluation of Sulfonamide-based Derivatives
Sulfonamide-based 1,3,4-oxadiazole derivatives have been created and evaluated for various biological activities, including antimicrobial, anti-inflammatory, and anti-diabetic effects. These studies underline the diverse pharmacological potential of these compounds, supported by quantum chemical parameters (S. Kavitha, Z. Nasarullah, K. Kannan, 2019).
Fluorogenic and Fluorescent Labeling Reagents
Derivatives with a benzofurazan (2,1,3-benzoxadiazole) skeleton have been reviewed for their applications as fluorogenic and fluorescent labeling reagents. These compounds, due to their specific reactivity and fluorescence characteristics, find applications in analytical chemistry for the detection of analytes, demonstrating the utility of such derivatives in biochemistry and molecular biology (S. Uchiyama, T. Santa, Natsuko Okiyama, et al., 2001).
Antibacterial Activity Against Rice Bacterial Leaf Blight
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant antibacterial activities against the pathogen causing rice bacterial leaf blight. These compounds outperformed commercial agents in both in vitro and in vivo tests, indicating their potential as agricultural chemicals to protect crops from bacterial diseases (Li Shi, Pei Li, Wenli Wang, et al., 2015).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Biochemical Pathways
Benzofuran compounds have been shown to have a wide range of biological and pharmacological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
The physical properties such as boiling point and melting point of the compound are known , which could potentially influence its pharmacokinetic properties.
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .
Action Environment
The storage temperature for the compound is recommended to be in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially influence its stability and efficacy.
properties
IUPAC Name |
5-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S/c1-9-17-15(23-18-9)13-7-11(16)8-19(13)24(20,21)12-2-3-14-10(6-12)4-5-22-14/h2-3,6,11,13H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWJXYAFWYYNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2S(=O)(=O)C3=CC4=C(C=C3)OCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

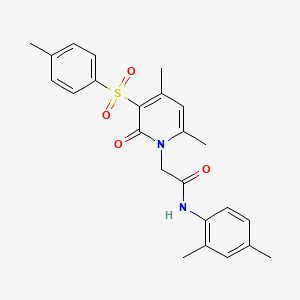
![{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid](/img/structure/B2974866.png)

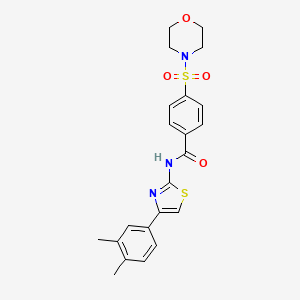



![1-{1-[4-(aminomethyl)phenyl]-1H-pyrrol-2-yl}-2-(diethylamino)-1-ethanol](/img/structure/B2974874.png)
![Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2974875.png)
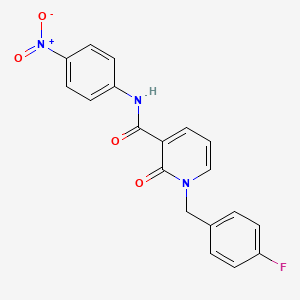
![Ethyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2974879.png)
![Benzo[d]thiazol-2-ylmethyl 4-cyanobenzoate](/img/structure/B2974882.png)
